N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide
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Overview
Description
N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Synthesis and Biological Activities
Antiestrogenic Activity : The compound was involved in a study synthesizing dihydronaphthalene isomers with potent antiestrogenic activities demonstrated in rats and mice. The study highlighted the synthesis process, involving acylation and Grignard reaction, leading to compounds with high binding affinity to uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).
Anti-inflammatory and Analgesic Agents : In the design and synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, including N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide analogs, the compounds exhibited significant anti-inflammatory and analgesic activities in vivo. This was assessed through carrageenan-induced hind paw edema and p-benzoquinone induced abdominal contraction tests in mice. The study aimed at developing non-ulcerogenic agents with a focus on novel compounds that showed promising results without inducing gastric lesions (Berk et al., 2009).
Chemopreventive Potential in Breast Cancer : A pilot trial investigated the safety, tolerability, and retinoid levels of N-(4-hydroxyphenyl) retinamide (a compound structurally related to this compound) in combination with tamoxifen in patients at high risk for developing invasive breast cancer. The study assessed the effects on dark adaptation, tissue biopsies, and retinoid plasma concentrations, finding the combination to have acceptable tolerability for high-risk patients (Conley et al., 2000).
Enhanced NK Activity in Chemoprevention : Research on the immunoenhancing effects of N-(4-hydroxyphenyl) retinamide, which shares a phenolic and naphthalene core with this compound, showed an increase in NK cell activity in mastectomized women treated with the compound. This suggests a potential mechanism of action involving the immune system, particularly in cancer chemoprevention contexts (Villa et al., 1993).
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)19-14-6-8-15(20)9-7-14/h2-11,20H,1H3,(H,19,21) |
InChI Key |
PWMNGETXBMRAEK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)O |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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